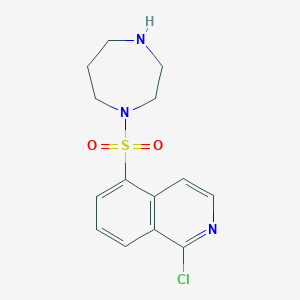

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine

Description

Properties

IUPAC Name |

1-chloro-5-(1,4-diazepan-1-ylsulfonyl)isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S/c15-14-12-3-1-4-13(11(12)5-7-17-14)21(19,20)18-9-2-6-16-8-10-18/h1,3-5,7,16H,2,6,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDBORFMLULSDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625404 |

Source

|

| Record name | 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105628-70-4 |

Source

|

| Record name | 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the presumed mechanism of action of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, a compound structurally related to the well-characterized Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Fasudil. Given the scarcity of direct experimental data for this specific chlorinated analog, this document leverages the extensive body of research on Fasudil (also known as HA-1077) to infer its primary molecular target and downstream cellular effects. This guide is intended for researchers and drug development professionals investigating novel kinase inhibitors and their therapeutic potential.

Introduction and Compound Overview

The Rho/ROCK Signaling Pathway: The Prime Target

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase, RhoA.[8][11] This pathway is a central regulator of cellular contractility, cytoskeletal organization, cell migration, and proliferation.[7][12] Dysregulation of the Rho/ROCK pathway is implicated in a multitude of pathological conditions, including hypertension, vasospasm, and cancer.[7][9]

The activation cascade begins with the conversion of RhoA from its inactive GDP-bound state to an active GTP-bound state. GTP-bound RhoA then binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream substrates, leading to a cascade of cellular events.[11]

Caption: The core RhoA/ROCK signaling pathway leading to smooth muscle contraction.

Molecular Mechanism of Action: Competitive Inhibition of ROCK

Based on the mechanism of Fasudil, 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is presumed to act as an ATP-competitive inhibitor of ROCK.[14][15] The isoquinoline ring system mimics the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of the ROCK kinase domain.[14] This binding prevents the phosphorylation of ROCK's downstream substrates.

The primary consequence of ROCK inhibition is the modulation of myosin light chain (MLC) phosphorylation.[12][16] ROCK increases MLC phosphorylation through two main avenues:

-

Direct Phosphorylation: ROCK can directly phosphorylate MLC, albeit to a lesser extent than Myosin Light Chain Kinase (MLCK).

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): This is the predominant mechanism. ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.[6][16] This leads to an accumulation of phosphorylated MLC.

By inhibiting ROCK, 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is expected to prevent the inhibitory phosphorylation of MYPT1.[16] This results in increased MLCP activity, leading to the dephosphorylation of MLC and subsequent smooth muscle relaxation and vasodilation.[12]

Caption: The inhibitory effect on ROCK and the subsequent activation of MLCP.

Downstream Cellular and Physiological Effects

The inhibition of the Rho/ROCK pathway by isoquinoline sulfonamides like Fasudil has pleiotropic effects on various cell types, leading to a wide range of physiological responses.

Vasodilation and Cardiovascular Effects

The most prominent effect of ROCK inhibition is vasodilation, which results from the relaxation of vascular smooth muscle cells.[6][12] This leads to a decrease in blood pressure and an increase in blood flow to various vascular beds. Fasudil has been shown to be effective in treating cerebral vasospasm and pulmonary hypertension.[6][7]

Neuroprotection

In the central nervous system, excessive ROCK activity is associated with neuronal apoptosis and inflammation following ischemic events.[7][12] Inhibition of ROCK has demonstrated neuroprotective effects in preclinical models of stroke and spinal cord injury.[8]

Anti-proliferative and Anti-migratory Effects

The Rho/ROCK pathway is integral to the regulation of the actin cytoskeleton, which is essential for cell migration and proliferation. ROCK inhibitors have been shown to inhibit the migration of vascular smooth muscle cells, a key process in the development of intimal hyperplasia after vascular injury. Furthermore, they can suppress the migration and invasion of cancer cells.[10]

Other Potential Therapeutic Applications

Research into ROCK inhibitors has expanded to include a variety of other conditions, such as:

-

Glaucoma: By increasing the outflow of aqueous humor.

-

Fibrotic Diseases: By modulating the activity of stellate cells.[7]

-

Inflammatory and Autoimmune Disorders: By affecting inflammatory cell mobility.[9][13]

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity. While potent against ROCK, Fasudil is known to inhibit other kinases at higher concentrations.[11] The selectivity of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is unknown, but the profile of Fasudil provides a useful reference.

| Kinase | IC50 (µM) for Fasudil |

| ROCK2 | 1.9 |

| PRK2 | 4 |

| MSK1 | 5 |

| MAPKAP-K1b | 15 |

| Data sourced from Cayman Chemical[9] |

The addition of a chloro- group to the isoquinoline ring could potentially alter the selectivity profile, either enhancing its specificity for ROCK or increasing off-target activities. This remains a key area for experimental validation.

Methodologies for Mechanistic Elucidation

The following experimental protocols are standard for characterizing the mechanism of action of putative ROCK inhibitors.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of the compound on ROCK activity.

-

Methodology:

-

Recombinant ROCK1 or ROCK2 enzyme is incubated with a specific substrate (e.g., a peptide derived from MYPT1) and ATP (often radiolabeled [γ-³²P]ATP).

-

The test compound is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified (e.g., by scintillation counting or fluorescence-based methods).

-

IC50 values are calculated from the dose-response curve.

-

Western Blot Analysis of Phosphorylated Substrates

-

Objective: To assess the inhibition of ROCK activity in a cellular context.

-

Methodology:

-

Cultured cells (e.g., vascular smooth muscle cells) are pre-treated with the test compound at various concentrations.

-

The cells are then stimulated with an agonist that activates the Rho/ROCK pathway (e.g., lysophosphatidic acid or thrombin).

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated MLC (p-MLC) and total MLC.

-

The ratio of p-MLC to total MLC is quantified to determine the extent of ROCK inhibition.

-

Caption: A typical workflow for Western blot analysis of ROCK activity.

Cell-Based Functional Assays

-

Objective: To evaluate the physiological effects of ROCK inhibition.

-

Methodologies:

-

Wound Healing/Scratch Assay: To assess the effect on cell migration.[10]

-

Aortic Ring Contraction Assay: To measure the vasorelaxant properties of the compound on isolated blood vessel segments.

-

Cell Proliferation Assay (e.g., MTT or BrdU): To determine the impact on cell growth.

-

Conclusion and Future Directions

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is a close structural analog of the well-established ROCK inhibitor, Fasudil. Based on this structural relationship, its primary mechanism of action is presumed to be the competitive inhibition of Rho-associated kinases, leading to a reduction in myosin light chain phosphorylation and subsequent downstream effects on cell contractility, migration, and proliferation.

While this guide provides a robust framework for understanding its likely biological activity, it is imperative that direct experimental validation be conducted. Key areas for future research include:

-

Determination of IC50 values for ROCK1 and ROCK2 to ascertain its potency.

-

Comprehensive kinase profiling to establish its selectivity.

-

In vitro and in vivo studies to confirm its physiological effects and therapeutic potential.

-

Pharmacokinetic and metabolic profiling to understand how the 1-chloro substitution influences its drug-like properties compared to Fasudil.

The insights gained from such studies will be crucial in determining the potential of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine as a novel therapeutic agent.

References

- Fasudil - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fasudil]

- What is the mechanism of Fasudil Hydrochloride Hydrate? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/article/b5a2e1d0-f3b1-4c2a-a1b3-0e9d8c7a6f5b-EN]

- What is Fasudil Hydrochloride Hydrate used for? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/article/b4a3c2d1-e2a0-4b1d-a0c3-1f9d7c6a5b4c-EN]

- Mechanism of action of a novel antivasospasm drug, HA1077 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3001888/]

- HA-1077 (hydrochloride) (Fasudil, CAS Number: 203911-27-7) | Cayman Chemical. [URL: https://www.caymanchem.com/product/10005562/ha-1077-(hydrochloride)]

- Fasudil | ROCK | PKA | PKC | Serine/threonin kinase - TargetMol. [URL: https://www.targetmol.com/product/Fasudil-Hydrochloride]

- The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10452844/]

- Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2018.01077/full]

- Fasudil | SPAN - Stroke Preclinical Assessment Network. [URL: https://www.stroke-preclinical-network.org/drugs/fasudil]

- Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3843574/]

- Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3926590/]

- Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40340390/]

- Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6893019/]

- Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. [URL: https://www.oncotarget.com/article/1385/]

- Vasodilator actions of HA1077 in vitro and in vivo putatively mediated by the inhibition of protein kinase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2448336/]

- Advances in the development of Rho-associated protein kinase (ROCK) inhibitors | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Rho kinase inhibitor HA-1077 prevents Rho-mediated myosin phosphatase inhibition in smooth muscle cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10633005/]

- CAS No : 105628-70-4 | Product Name : 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine. [URL: https://www.

- A new type of vasodilator, HA1077, an isoquinoline derivative, inhibits proliferation of bovine vascular smooth muscle cells in culture - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2446709/]

- Rho Kinase Inhibitor - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/calbiochem/555550]

- The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11795962/]

- HA1077, a Rho kinase inhibitor, suppresses glioma-induced angiogenesis by targeting the Rho-ROCK and the mitogen-activated protein kinase kinase/extracellular signal-regulated kinase (MEK/ERK) signal pathways - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21175512/]

- 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine - Data Sheet - United States Biological. [URL: https://www.usbio.net/item/C3676-50]

- 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine | CAS 105628-70-4 | SCBT. [URL: https://www.scbt.com/p/1-1-chloro-5-isoquinolinesulfonyl-homopiperazine-105628-70-4]

- Effects of protein kinase inhibitor, HA1077, on intraocular pressure and outflow facility in rabbit eyes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11495632/]

- Effects of HA1077, a protein kinase inhibitor, on myosin phosphorylation and tension in smooth muscle - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1684347/]

- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3405786/]

- WO2004096222A1 - Use of 1-(5-isoquinolinesulfonyl)homopiperazine, its active metabolites, isomers and salts for treating and preventing hypopigmentary disorders - Google Patents. [URL: https://patents.google.

- 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_其他 - 德威钠. [URL: https://www.devana.cn/product-105628-70-4.html]

- JP4016060B2 - (S)-(−)-1- (4-Fluoroisoquinolin-5-yl) sulfonyl-2-methyl-1,4-homopiperazine hydrochloride dihydrate - Google Patents. [URL: https://patents.google.

- 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务. [URL: https://www.hc-bio.com/product/cas/105628-70-4.html]

- Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10443846/]

Sources

- 1. WO2004096222A1 - Use of 1-(5-isoquinolinesulfonyl)homopiperazine, its active metabolites, isomers and salts for treating and preventing hypopigmentary disorders - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. usbio.net [usbio.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 1-[(1-Chloro-5-isoquinolinyl)sulfonyl]hexahydro-1H-1,4-diazepine | 105628-70-4 [chemicalbook.com]

- 10. usbio.net [usbio.net]

- 11. WO2006057397A1 - (s)-(-)-1-(4-fluoroisoquinolin-5-yl)sulfonyl-2-methyl-1,4Âhomopiperazine hydrochloride dihydrate - Google Patents [patents.google.com]

- 12. Cas 906820-08-4,4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride (1:1) | lookchem [lookchem.com]

- 13. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]

- 14. 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine [biogen.es]

- 15. gjbzwzw.com [gjbzwzw.com]

- 16. scbt.com [scbt.com]

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine biological activity

An In-Depth Technical Guide to the Biological Activity of Isoquinolinesulfonyl-based Rho-Kinase (ROCK) Inhibitors

A Senior Application Scientist's Synthesis of Mechanism, Application, and Experimental Protocol

Introduction

The isoquinoline sulfonamide scaffold represents a cornerstone in the development of potent inhibitors targeting serine/threonine protein kinases. Within this chemical class, 1-(5-isoquinolinesulfonyl)homopiperazine, commonly known as Fasudil or HA-1077, has emerged as a significant pharmacological tool and therapeutic agent. While the specific compound 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is a structural analog, the vast body of scientific literature and clinical application has centered on Fasudil. This guide will provide a comprehensive technical overview of the biological activity of this class of compounds, with a primary focus on Fasudil as the archetypal molecule. We will delve into its mechanism of action, downstream cellular effects, and established experimental protocols for its study, offering insights for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK)

The primary biological activity of Fasudil and its analogs stems from their potent and selective inhibition of Rho-associated coiled-coil containing protein kinases (ROCK). ROCK is a critical downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a pivotal role in regulating the actin cytoskeleton, thereby influencing a multitude of cellular processes including smooth muscle contraction, cell adhesion, migration, and proliferation.

Fasudil acts as an ATP-competitive inhibitor of ROCK, with a higher affinity for ROCK2.[1] The inhibition of ROCK by Fasudil prevents the phosphorylation of its key substrates, most notably the myosin binding subunit of myosin light chain phosphatase (MLC phosphatase).[2] This leads to an increase in MLC phosphatase activity, resulting in the dephosphorylation of the myosin light chain (MLC). Dephosphorylated MLC is unable to interact with actin, leading to smooth muscle relaxation and vasodilation.[2]

Beyond its effects on MLC phosphatase, ROCK inhibition by Fasudil also impacts other cellular processes by modulating the phosphorylation of various substrates involved in cytoskeletal dynamics.

Visualizing the RhoA/ROCK Signaling Pathway and the Point of Inhibition

The following diagram illustrates the canonical RhoA/ROCK signaling cascade and highlights the inhibitory action of Fasudil.

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Fasudil.

Spectrum of Biological Activities and Therapeutic Implications

The inhibition of the RhoA/ROCK pathway by Fasudil translates into a broad range of biological effects, which have been harnessed for various therapeutic applications.

Vasodilation and Cardiovascular Effects

The most prominent effect of Fasudil is vasodilation, which results from the relaxation of vascular smooth muscle cells.[3][4] This has led to its clinical use in treating cerebral vasospasm following subarachnoid hemorrhage.[2][5] Furthermore, by decreasing peripheral vascular resistance, Fasudil can increase blood flow to various organs, including the heart, kidneys, and brain.[4] Its vasodilatory properties have also been explored in the context of pulmonary hypertension.[2][5]

Neuroprotective and Neuroregenerative Properties

Beyond its vascular effects, Fasudil has demonstrated neuroprotective and neuroregenerative potential. It has been shown to enhance neurological recovery after traumatic spinal cord injury.[1] Additionally, research suggests that Fasudil can improve memory in animal models, indicating its potential as a treatment for age-related or neurodegenerative memory loss.[2] A fascinating aspect of Fasudil's activity is its ability to directly interact with and modulate the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.[2]

Anti-inflammatory and Anti-fibrotic Activities

Fasudil exhibits anti-inflammatory and anti-fibrotic properties in various contexts. In animal models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, oral administration of Fasudil reduced inflammation, demyelination, and axonal loss.[3] It also suppresses the proliferation and collagen production of hepatic stellate cells, key players in liver fibrosis.[1]

Anti-cancer and Anti-angiogenic Effects

The RhoA/ROCK pathway is implicated in cancer cell migration, invasion, and angiogenesis. Fasudil has been shown to inhibit tumor angiogenesis.[5] It can also induce the disorganization of actin stress fibers and inhibit cell migration in various cell types.[3]

Quantitative Data on Kinase Inhibition

The inhibitory activity of Fasudil (HA-1077) against various kinases is summarized in the table below. This data highlights its relative selectivity for ROCK kinases.

| Kinase Target | IC50 / Ki | Source |

| ROCK1 | Kᵢ: 0.33 µM | [6] |

| ROCK2 | IC₅₀: 1.9 µM | [1] |

| Protein Kinase A (PKA) | Kᵢ: 1.6 µM | [3] |

| Protein Kinase G (PKG) | Kᵢ: 1.6 µM | [3] |

| Protein Kinase C (PKC) | Kᵢ: 3.3 µM | [3] |

| Myosin Light Chain Kinase (MLCK) | Kᵢ: 36 µM | [3] |

| Mitogen- and Stress-Activated Protein Kinase (MSK1) | IC₅₀: 5 µM | [1] |

| Protein Kinase C-Related Kinase 2 (PRK2) | IC₅₀: 4 µM | [1] |

| Mitogen-Activated Protein Kinase-Activated Protein Kinase 1b (MAPKAP-K1b) | IC₅₀: 15 µM | [1] |

Key Experimental Protocols for Studying Isoquinolinesulfonyl-based ROCK Inhibitors

To elucidate the biological activity of compounds like Fasudil, a variety of in vitro and in vivo experimental approaches are employed. Below are detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency and selectivity of an inhibitor against its target kinase.

Objective: To quantify the inhibitory effect of the compound on ROCK activity.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, magnesium acetate, and EGTA.

-

Enzyme and Substrate: Add recombinant active ROCK enzyme and a suitable substrate, such as Histone H2B, to the reaction mixture.

-

ATP and Inhibitor: Introduce [γ-³²P]ATP to initiate the phosphorylation reaction, along with varying concentrations of the test compound (e.g., Fasudil).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution like trichloroacetic acid.

-

Quantification: Centrifuge the mixture to pellet the precipitated substrate. The pellet is then washed and resuspended. The amount of incorporated ³²P is measured using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of Stress Fiber Formation

This assay visually assesses the effect of the inhibitor on the actin cytoskeleton.

Objective: To determine the ability of the compound to disrupt actin stress fibers in cultured cells.

Methodology:

-

Cell Culture: Plate adherent cells, such as hepatic stellate cells or fibroblasts, onto glass coverslips and allow them to attach and spread.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 1-24 hours).

-

Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.

-

Staining: Stain the actin filaments with fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488). The cell nuclei can be counterstained with DAPI.

-

Imaging: Visualize the cells using fluorescence microscopy.

-

Analysis: Qualitatively or quantitatively assess the reduction in stress fiber formation in compound-treated cells compared to vehicle-treated controls.

In Vivo Model: Vasodilation Assay

This experiment evaluates the physiological effect of the compound on blood flow and pressure.

Objective: To measure the in vivo vasodilatory effects of the compound.

Methodology:

-

Animal Model: Utilize an appropriate animal model, such as a dog or rat.

-

Instrumentation: Anesthetize the animal and surgically implant non-cannulating electromagnetic flow probes around relevant arteries (e.g., coronary, vertebral, renal, femoral) to measure blood flow. Monitor mean blood pressure (MBP) and heart rate (HR).

-

Compound Administration: Administer the test compound intravenously (i.v.) as a bolus or continuous infusion at escalating doses.

-

Data Acquisition: Continuously record blood flow in the different vascular beds, MBP, and HR before, during, and after compound administration.

-

Data Analysis: Calculate the dose-dependent changes in blood flow, MBP, and HR. Determine the effect on peripheral vascular resistance and cardiac output.

Workflow for Assessing Biological Activity

The following diagram outlines a typical workflow for characterizing the biological activity of a novel isoquinolinesulfonyl-based ROCK inhibitor.

Caption: A generalized workflow for the preclinical evaluation of ROCK inhibitors.

Conclusion

The 1-(5-isoquinolinesulfonyl)homopiperazine scaffold, exemplified by Fasudil (HA-1077), has proven to be a rich source of potent Rho-kinase inhibitors. The biological activities stemming from ROCK inhibition are diverse and therapeutically promising, spanning cardiovascular diseases, neurological disorders, and oncology. A thorough understanding of the underlying mechanism of action and the application of robust experimental protocols are crucial for the continued exploration and development of this important class of molecules. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of studying and harnessing the biological activity of isoquinolinesulfonyl-based ROCK inhibitors.

References

-

Fasudil - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Fasudil HCl (HA-1077) | ROCK inhibitor | Buy from Supplier AdooQ®. (n.d.). AdooQ BioScience. Retrieved January 12, 2026, from [Link]

-

The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl] - PubMed. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Vasodilator actions of HA1077 in vitro and in vivo putatively mediated by the inhibition of protein kinase - PubMed. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

Sources

- 1. stemcell.com [stemcell.com]

- 2. Fasudil - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Vasodilator actions of HA1077 in vitro and in vivo putatively mediated by the inhibition of protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, a significant isoquinolinesulfonyl derivative. As a structural analog of the well-established Rho-kinase (ROCK) inhibitor, Fasudil (HA-1077), this compound is of considerable interest for research into the modulation of cellular processes regulated by the Rho/ROCK signaling pathway. This document delves into its core physicochemical properties, offering field-proven insights into its synthesis, characterization, and anticipated biological activity.

Introduction: The Significance of a Chlorinated Fasudil Analog

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine emerges from a class of compounds that have demonstrated considerable therapeutic potential, primarily as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The parent compound, Fasudil, is a clinically approved treatment for cerebral vasospasm.[1] The introduction of a chlorine atom at the 1-position of the isoquinoline ring is a strategic modification intended to modulate the compound's physicochemical and pharmacological properties. Such halogenation can influence metabolic stability, membrane permeability, and target binding affinity, making 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine a compelling candidate for further investigation in drug discovery and development programs. This guide will serve as a foundational resource for researchers exploring its potential applications, particularly in areas where ROCK inhibition is a validated therapeutic strategy, such as cardiovascular and neurological disorders.[2][3]

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a research tool or therapeutic agent. While extensive experimental data for 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is not broadly published, we can infer a number of its key characteristics based on its structure and the known properties of related compounds.

| Property | Data/Prediction | Source/Justification |

| Molecular Formula | C₁₄H₁₆ClN₃O₂S | [2][4] |

| Molecular Weight | 325.81 g/mol | [5] |

| CAS Number | 105628-70-4 | [2][4] |

| Appearance | Off-White Solid | [5] |

| Solubility | Soluble in Chloroform and Methanol. | [5] |

| Predicted pKa | The homopiperazine moiety is expected to have a pKa in the basic range (approx. 8-9), similar to other piperazine derivatives, making it protonated at physiological pH. | Inferred from piperazine chemistry. |

| Predicted logP | The addition of a chlorine atom is expected to increase lipophilicity compared to Fasudil. The predicted logP is likely to be in the range of 2.5-3.5. | Based on the contribution of a chlorine atom to lipophilicity. |

| Storage Conditions | Store at 4°C, protected from moisture. The compound is described as hygroscopic and should be handled under an inert atmosphere. | [4][5][6] |

Synthesis and Purification: A Proposed Workflow

Proposed Synthetic Pathway

Sources

- 1. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 6. 1-(8-CHLORO-5-ISOQUINOLINESULFONYL)PIPERAZINE, DIHYDROCHLORIDE | 110408-12-3 [amp.chemicalbook.com]

- 7. stemcell.com [stemcell.com]

- 8. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoquinolinesulfonyl Homopiperazine Scaffold: A Technical Guide to Structure-Activity Relationships in Kinase Inhibition

Abstract

The 1-(5-isoquinolinesulfonyl)homopiperazine framework, notably represented by Fasudil (HA-1077), has been a cornerstone in the development of serine/threonine kinase inhibitors, particularly targeting Rho-associated coiled-coil containing protein kinase (ROCK). This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, with a specific focus on derivatives such as 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine. We will dissect the key structural motifs, explore the impact of substitutions on potency and selectivity, and detail the experimental methodologies crucial for evaluating these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of kinase inhibitors.

Introduction: The Rise of a Privileged Kinase Inhibitor Scaffold

The isoquinolinesulfonamide class of compounds emerged as potent, ATP-competitive inhibitors of serine/threonine protein kinases.[1] One of the most prominent members of this class is 1-(5-isoquinolinesulfonyl)homopiperazine, commonly known as Fasudil. Initially developed as a vasodilator, its mechanism was later elucidated to be a relatively selective inhibition of ROCK.[2] This discovery opened a new chapter in therapeutic strategies for a range of disorders including cerebral vasospasm, hypertension, and other cardiovascular diseases.[2][3]

The therapeutic potential of this scaffold has driven extensive research into its structure-activity relationships to enhance potency against ROCK and improve selectivity over other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][4] This guide will synthesize the findings from numerous studies to provide a coherent understanding of how modifications to the core structure of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine and its analogs influence their biological activity.

The Core Pharmacophore: Dissecting the Key Interactions

The inhibitory activity of the isoquinolinesulfonyl homopiperazine scaffold is rooted in its ability to mimic the adenine region of ATP, thereby competing for the kinase's ATP-binding pocket. The fundamental pharmacophore can be broken down into three key components:

-

The Isoquinoline Ring: This planar aromatic system is crucial for occupying the adenine-binding site. The nitrogen atom at position 2 is a key hydrogen bond acceptor, interacting with the hinge region of the kinase.

-

The Sulfonyl Group: This linker connects the isoquinoline ring to the homopiperazine moiety. Its geometry and electronic properties are critical for correctly positioning the other two components within the binding site.

-

The Homopiperazine Ring: This seven-membered ring provides a basic nitrogen atom that can form important ionic interactions or hydrogen bonds with acidic residues in the kinase domain, contributing to both affinity and selectivity.

The following diagram illustrates the fundamental structure and its key interactive elements.

Caption: Core pharmacophoric elements of the title compound.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at different positions of the 1-(5-isoquinolinesulfonyl)homopiperazine scaffold.

Modifications of the Isoquinoline Ring

The isoquinoline ring offers several positions for substitution, each with a distinct impact on inhibitor activity and selectivity.

-

Position 1 (The Chloro-Substituent): While direct SAR studies on 1-chloro substitution are limited in the reviewed literature, we can infer its potential effects. The introduction of a chlorine atom at C1 would have two primary consequences:

-

Steric Effects: The chlorine atom could create steric hindrance, potentially altering the binding pose of the isoquinoline ring within the ATP pocket. This could either be detrimental, leading to a loss of affinity, or beneficial, by forcing a conformation that enhances interactions with other parts of the active site.

-

Electronic Effects: As an electron-withdrawing group, the chlorine atom would decrease the electron density of the isoquinoline ring system. This could modulate the strength of the hydrogen bond between the isoquinoline nitrogen (N2) and the kinase hinge region.

-

-

Position 4: Substitution at the C4 position has been shown to significantly enhance selectivity for ROCK over other kinases. For instance, the addition of a methyl group at C4, as seen in H-1152P ((S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine), leads to a dramatic increase in ROCK inhibition (Ki = 1.6 nM) and a significant decrease in affinity for PKA and PKC.[1] This suggests that the C4 position is located in a region of the active site that is unique to ROCK.

-

Position 6: Modifications at the C6 position have also been explored. For example, in a series of isoquinolin-1-amine based ROCK inhibitors, substitutions at the 6-position were found to be critical for potency.[5][6]

-

Reduction of the Isoquinoline Ring: A study synthesizing a tetrahydroisoquinoline analogue of Fasudil demonstrated that the loss of aromaticity in the isoquinoline ring could increase selectivity for ROCK over PKC.

Modifications of the Homopiperazine Ring

The homopiperazine ring is a critical determinant of both potency and pharmacokinetic properties.

-

Ring Size and Conformation: The seven-membered homopiperazine ring appears to be optimal for ROCK inhibition within this scaffold. Altering the ring size can lead to a decrease in activity.

-

Substitution on the Ring:

-

N-methylation: The presence of a methyl group on the homopiperazine ring can influence potency. For example, in the highly selective inhibitor H-1152P, a methyl group is present at the 2-position of the homopiperazine ring.[1]

-

Glycyl Derivatives: The addition of a glycyl group at the 4-position of the homopiperazine ring has been shown to produce highly specific ROCK inhibitors.[4]

-

SAR Summary Table

| Modification Site | Substituent | Effect on ROCK Potency | Effect on Selectivity (vs. PKA/PKC) | Reference(s) |

| Isoquinoline C1 | Chloro | Hypothesized: Potential for steric and electronic modulation | Hypothesized: May alter selectivity profile | - |

| Isoquinoline C4 | Methyl | Increased | Significantly Increased | [1] |

| Isoquinoline C4 | Ethenyl | Increased | Increased | [4] |

| Homopiperazine N4 | Glycyl | Maintained/Increased | Significantly Increased | [4] |

| Homopiperazine C2 | (S)-Methyl | Increased | Increased (in combination with C4-Methyl) | [1] |

Experimental Protocols for SAR Determination

A robust evaluation of the SAR for this class of compounds relies on a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK.

Principle: The assay quantifies the phosphorylation of a specific ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), in the presence of varying concentrations of the inhibitor.[7][8]

Step-by-Step Protocol:

-

Plate Coating: 96-well plates are coated with recombinant MYPT1.

-

Inhibitor Preparation: A serial dilution of the test compound (e.g., 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine) is prepared.

-

Kinase Reaction: Purified active ROCK enzyme is added to the wells along with the test compound and an ATP solution to initiate the phosphorylation reaction. A positive control (active ROCK without inhibitor) and a negative control (no ROCK) are included.

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Detection: The reaction is stopped, and the level of phosphorylated MYPT1 is detected using a specific primary antibody against the phosphorylated residue (e.g., anti-phospho-MYPT1 Thr696).[7][8] This is followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent or colorimetric substrate.

-

Data Analysis: The signal intensity is measured using a plate reader. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Caption: Workflow for a typical biochemical ROCK inhibition assay.

Cell-Based Assay for ROCK Activity

This type of assay assesses the inhibitor's efficacy in a more physiologically relevant context.

Principle: The assay measures the inhibition of ROCK-mediated signaling pathways in intact cells. A common method is to quantify the phosphorylation of a downstream ROCK substrate, such as MYPT1, in cells treated with the inhibitor.[9][10]

Step-by-Step Protocol:

-

Cell Culture: A suitable cell line (e.g., human corneal endothelial cells or vascular smooth muscle cells) is cultured in 96-well plates.[11][12]

-

Compound Treatment: Cells are treated with various concentrations of the test inhibitor for a specific duration.

-

Cell Lysis: The cells are lysed to release their protein content.

-

ELISA for Phosphorylated Substrate: An enzyme-linked immunosorbent assay (ELISA) is performed on the cell lysates to quantify the amount of phosphorylated MYPT1.[9][10] This typically involves capturing total MYPT1 and detecting the phosphorylated form with a specific antibody.

-

Data Analysis: The level of MYPT1 phosphorylation is normalized to the total protein concentration. The IC50 value is determined from the dose-response curve.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as therapeutic agents.

Key Assays:

-

Metabolic Stability: Assessed by incubating the compound with liver microsomes to determine its half-life.

-

Permeability: Evaluated using cell-based models like the Caco-2 permeability assay to predict intestinal absorption.

-

Plasma Protein Binding: Determined by equilibrium dialysis to understand the fraction of the compound that will be free to exert its pharmacological effect.

-

In Vivo Pharmacokinetics: Performed in animal models (e.g., rats or mice) to determine key parameters such as clearance, volume of distribution, and oral bioavailability.[6][12][13][14]

Conclusion and Future Directions

The 1-(5-isoquinolinesulfonyl)homopiperazine scaffold has proven to be a rich source of potent and selective kinase inhibitors. The structure-activity relationship studies have revealed that modifications to both the isoquinoline and homopiperazine rings can fine-tune the potency and selectivity profile of these compounds. The development of highly selective ROCK inhibitors like H-1152P from the Fasudil template underscores the power of rational drug design guided by SAR.

For 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, while direct experimental data is sparse, its structural similarity to a well-characterized family of inhibitors provides a strong foundation for predicting its biological activity. Future research should focus on the direct synthesis and evaluation of this and other C1-substituted analogs to fully elucidate the impact of this modification. Furthermore, continued exploration of substitutions at other positions, guided by the principles outlined in this guide, holds promise for the discovery of next-generation kinase inhibitors with superior therapeutic profiles.

References

-

LoGrasso, P. V., & Feng, Y. (2008). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Methods in Enzymology, 439, 491-500. [Link]

-

Feng, Y., & LoGrasso, P. V. (2008). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. SciSpace. [Link]

-

Inoue, T., & Tanihara, H. (2013). Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension. Journal of Ophthalmology, 2013, 293461. [Link]

-

Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Retrieved from [Link]

-

Tamura, M., Nakao, H., Yoshizaki, H., et al. (2005). Development of specific Rho-kinase inhibitors and their clinical application. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1754(1-2), 245-252. [Link]

-

Löhn, M., Plettenburg, O., Ivashchenko, Y., et al. (2009). Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor. Hypertension, 54(3), 676-683. [Link]

-

Sasaki, Y., Nakagawa, M., & Hidaka, H. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Pharmacology & Therapeutics, 93(2-3), 225-232. [Link]

-

Sun, X., & Garcia, J. G. (2010). A Method for Measuring Rho Kinase Activity in Tissues and Cells. Methods in Molecular Biology, 661, 259-268. [Link]

-

Chen, M., Liu, A., Ouyang, Y., et al. (2013). Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders? Expert Opinion on Investigational Drugs, 22(5), 537-550. [Link]

-

Le-Huy, M., Desir, J., Ven, D. V., et al. (2020). Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. International Journal of Molecular Sciences, 21(18), 6683. [Link]

-

Ray, P. D., Adam, J., Bennett, J., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1333-1337. [Link]

-

BPS Bioscience. (n.d.). ROCK2 Kinase Assay Kit. Retrieved from [Link]

-

MBL Life Science. (n.d.). CycLex® Rho-kinase Assay Kit. Retrieved from [Link]

-

Doe, C., Gancia, E., Harrison, T., et al. (2010). Substituted 2H-isoquinolin-1-one as potent Rho-Kinase inhibitors. Part 1: Hit-to-lead account. Bioorganic & Medicinal Chemistry Letters, 20(11), 3235-3239. [Link]

-

Zhang, Y., Wang, Y., Liu, Y., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 118, 130081. [Link]

-

Chen, M., Liu, A., Ouyang, Y., et al. (2013). Fasudil and its analogs: A new powerful weapon in the long war against central nervous system disorders? ResearchGate. [Link]

-

Ray, P. D., Adam, J., Bennett, J., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. ResearchGate. [Link]

-

Ray, P. D., Adam, J., Bennett, J., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 405-409. [Link]

-

Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

-

Shirotani, M., Yui, Y., Hattori, R., & Kawai, C. (1991). A new type of vasodilator, HA1077, an isoquinoline derivative, inhibits proliferation of bovine vascular smooth muscle cells in culture. The Journal of Pharmacology and Experimental Therapeutics, 259(2), 738-744. [Link]

-

Chbili, A., Hantz, E., Gourdier, B., et al. (1987). [Pharmacokinetic study of a new benzyl-1 isoquinoline derivative (458 L) after oral administration in men]. Thérapie, 42(4), 387-390. [Link]

-

Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. (2012). Chemical Research in Toxicology, 25(4), 774-790. [Link]

Sources

- 1. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of stable isotope methodology in the evaluation of the pharmacokinetics of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Pharmacokinetic study of a new benzyl-1 isoquinoline derivative (458 L) after oral administration in men] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine

Foreword: Navigating the Known and the Novel

This guide provides a comprehensive framework for the in vitro characterization of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine. It is important to note that while direct experimental data for this specific chlorinated compound is limited in publicly accessible literature, its close structural analog, Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine), is a well-characterized Rho-kinase (ROCK) inhibitor.[1][2] This guide, therefore, leverages the extensive knowledge of Fasudil's pharmacology to propose a robust in vitro screening cascade for its chlorinated derivative. The central hypothesis is that the addition of the chlorine atom may modulate the potency, selectivity, and cellular activity of the parent molecule. The following protocols and scientific rationale are designed to rigorously test this hypothesis.

Foundational Understanding: Mechanism of Action and Primary Molecular Targets

Based on its structural similarity to Fasudil, 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is predicted to function as a competitive inhibitor of ATP binding to serine/threonine kinases.[2] Fasudil is a potent inhibitor of ROCK1 and ROCK2, and also demonstrates activity against Protein Kinase A (PKA), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK).[3][4] Therefore, the primary objective of the initial in vitro screening is to determine the kinase inhibitory profile of the chlorinated analog.

The Rho/ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cytoskeletal organization, cell migration, adhesion, proliferation, and survival.[5] Dysregulation of this pathway is implicated in numerous diseases, making ROCK a compelling therapeutic target.

Signaling Pathway: The Rho/ROCK Cascade

Caption: The Rho/ROCK signaling pathway and the inhibitory role of Fasudil/analogs.

The In Vitro Screening Cascade: A Step-by-Step Technical Guide

The proposed screening cascade is designed to first establish the biochemical potency and selectivity of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, followed by an assessment of its effects in cell-based assays that recapitulate key aspects of ROCK-mediated biology.

Experimental Workflow: In Vitro Screening Cascade

Caption: A logical workflow for the in vitro screening of a novel kinase inhibitor.

Biochemical Assays: Defining Potency and Selectivity

The initial step is to determine the direct inhibitory effect of the compound on a panel of purified kinases.

2.1.1. Kinase Panel Screening

-

Rationale: A broad kinase panel screen is essential to identify the primary targets and assess the selectivity profile of the compound. This is crucial for understanding potential off-target effects.

-

Methodology:

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology) that offers a diverse panel of kinases, including ROCK1, ROCK2, PKA, PKC, and MLCK.

-

The compound should be screened at a fixed concentration (e.g., 1 µM or 10 µM) to obtain a preliminary assessment of its inhibitory activity.

-

The assay format is typically based on measuring the phosphorylation of a substrate peptide by the kinase using methods like radiometric assays ([³²P]-ATP) or fluorescence-based techniques (e.g., Z'-LYTE™, HTRF®).

-

2.1.2. IC₅₀ Determination for Primary Targets

-

Rationale: For kinases that show significant inhibition in the initial screen, a dose-response study is performed to determine the half-maximal inhibitory concentration (IC₅₀).

-

Protocol: In Vitro Kinase Inhibition Assay (Example for ROCK2)

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a substrate peptide (e.g., a derivative of MYPT1).

-

Serially dilute 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine in DMSO, followed by dilution in the assay buffer.

-

Add the recombinant human ROCK2 enzyme to the wells of a 96- or 384-well plate.

-

Add the diluted compound to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding ATP (at a concentration close to its Kₘ for the kinase).

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., addition of a phosphospecific antibody in an ELISA format or a fluorescence-based readout).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

| Parameter | Description |

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

| Kᵢ | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. |

| Kₘ | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vₘₐₓ. |

Cell-Based Assays: Assessing Cellular Efficacy and Phenotypic Effects

Once the biochemical profile is established, it is critical to evaluate the compound's activity in a cellular context.

2.2.1. Cell Viability and Cytotoxicity Assays

-

Rationale: Before conducting functional assays, it is essential to determine the concentration range at which the compound does not induce cytotoxicity. This ensures that any observed phenotypic effects are due to target inhibition and not simply cell death.

-

Protocol: MTS Assay

-

Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine for a period that is relevant to the subsequent functional assays (e.g., 24, 48, or 72 hours).[6]

-

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to a vehicle-treated control.

-

2.2.2. Target Engagement Assays

-

Rationale: To confirm that the compound is interacting with its intended target within the cell, a target engagement assay is necessary. For ROCK inhibitors, this is often achieved by measuring the phosphorylation of a downstream substrate.

-

Protocol: Western Blotting for Phospho-MYPT1

-

Plate cells and treat with non-toxic concentrations of the compound for a suitable duration.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of Myosin Phosphatase Target subunit 1 (p-MYPT1), a direct substrate of ROCK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to normalize the data. A reduction in the p-MYPT1/total MYPT1 ratio indicates target engagement.[7]

-

2.2.3. Phenotypic Assays

-

Rationale: These assays aim to assess the functional consequences of ROCK inhibition in a cellular context.

-

a) Cell Migration Assay (Wound Healing Assay) [7]

-

Grow a confluent monolayer of cells in a culture plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells to remove debris and add fresh media containing various concentrations of the compound.

-

Image the wound at time zero and at subsequent time points (e.g., every 6-12 hours).

-

Quantify the rate of wound closure. Inhibition of ROCK is expected to decrease cell migration and delay wound closure.

-

-

b) In Vitro Angiogenesis Assay (Tube Formation Assay) [6][7]

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

-

Seed endothelial cells (e.g., HUVECs) onto the Matrigel in the presence of a pro-angiogenic factor (e.g., VEGF) and different concentrations of the compound.

-

Incubate for 4-18 hours to allow for the formation of capillary-like structures (tubes).

-

Image the wells and quantify the extent of tube formation (e.g., total tube length, number of junctions). ROCK inhibition is known to disrupt tube formation.[6]

-

Data Interpretation and Comparative Analysis

The data generated from this screening cascade will allow for a comprehensive evaluation of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine.

| Assay | Expected Outcome for an Active Compound | Comparative Data for Fasudil (HA-1077) |

| Kinase Profiling | Potent inhibition of ROCK1 and/or ROCK2. | Kᵢ of 0.33 µM for ROCK1 and IC₅₀ of 0.158 µM for ROCK2.[4] Also inhibits PKA, PKC, and PKG at higher concentrations.[4] |

| Cell Viability | Minimal cytotoxicity at concentrations effective in functional assays. | Varies by cell line, but generally well-tolerated at concentrations used for in vitro studies.[6] |

| p-MYPT1 Western Blot | Dose-dependent decrease in the phosphorylation of MYPT1. | Fasudil treatment leads to a significant reduction in p-MYPT1 levels.[7] |

| Wound Healing Assay | Inhibition of cell migration and delayed wound closure. | Decreases endothelial cell migration at concentrations around 30 µM.[7] |

| Tube Formation Assay | Disruption of endothelial cell tube formation. | Significantly inhibits tube formation at concentrations exceeding 3 µM.[7] |

References

- Fasudil, a clinically-safe ROCK Inhibitor, Decreases Disease Burden in a Cbl/Cbl-b Deficiency-Driven Murine Model of Myeloproliferative Disorders. (n.d.). NIH.

- Fasudil inhibits vascular endothelial growth factor–induced angiogenesis in vitro and in vivo. (2007, May 18).

- Fasudil | ROCK | PKA | PKC | Serine/threonin kinase. (n.d.). TargetMol.

- Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro. (n.d.).

- Fasudil (HA-1077) | RhoA/ROCK Inhibitor. (n.d.). MedchemExpress.com.

- HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7). (n.d.). Abcam.

- Fasudil (HA-1077) Hydrochloride | ROCK Inhibitor | CAS 105628-07-7. (n.d.). Selleck Chemicals.

- Fasudil. (n.d.). In Wikipedia.

- Fasudil inhibits prostate cancer-induced angiogenesis in vitro. (n.d.). PubMed.

- Inhibitor | HA-1077, Dihydrochloride (Fasudil). (n.d.). International Centre for Kinase Profiling.

- The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]. (n.d.). PubMed.

Sources

- 1. Fasudil - Wikipedia [en.wikipedia.org]

- 2. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fasudil | ROCK | PKA | PKC | Serine/threonin kinase | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fasudil, a clinically-safe ROCK Inhibitor, Decreases Disease Burden in a Cbl/Cbl-b Deficiency-Driven Murine Model of Myeloproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Fasudil inhibits prostate cancer-induced angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Target Identification and Deconvolution of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine (CIQP)

This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals aimed at identifying the molecular targets of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine (CIQP). As a member of the isoquinolinesulfonamide class of molecules, CIQP is structurally related to a family of well-characterized serine/threonine kinase inhibitors.[1] This structural heritage strongly suggests that CIQP's biological activity is likely mediated through the inhibition of one or more protein kinases.

The precise identification of a small molecule's targets—a process known as target deconvolution—is a cornerstone of modern drug discovery. It is fundamental to understanding the molecular basis of a compound's efficacy, predicting potential off-target toxicities, and elucidating its mechanism of action within complex cellular signaling networks.[2][3] This document outlines a multi-pronged strategy, combining well-established biochemical techniques with modern proteomic and computational approaches to robustly identify and validate the protein targets of CIQP.

Part 1: Foundational Strategy - Affinity-Based Chemical Proteomics

The most direct method to identify a small molecule's binding partners is through affinity-based purification.[4][5] This chemical proteomics approach utilizes a modified version of the small molecule to physically isolate its targets from a complex biological mixture, such as a cell lysate. The enriched proteins are then identified using high-resolution mass spectrometry.[6][7]

Causality Behind the Approach

This strategy is predicated on the specific, high-affinity interaction between a ligand (CIQP) and its protein target(s). By immobilizing the ligand on a solid support, it becomes a "bait" to selectively capture "prey" proteins. The success of this technique hinges on two key factors:

-

Preservation of Activity: The chemical modification required to immobilize CIQP must not disrupt the structural features essential for target binding.

-

Specificity of Binding: The interaction must be specific, allowing for the differentiation between true targets and non-specific, low-affinity binders. This is validated through rigorous control experiments.

Experimental Workflow: Inhibitor Affinity Chromatography

The gold-standard affinity-based method involves covalently attaching CIQP to a solid-phase resin (e.g., NHS-activated Sepharose beads) to create an affinity matrix.[2][4][8]

Figure 1: Workflow for Inhibitor Affinity Chromatography.

Detailed Protocol: Inhibitor Affinity Chromatography

-

Probe Synthesis:

-

Synthesize a derivative of CIQP containing a linker arm with a reactive functional group (e.g., a primary amine or carboxylic acid) at a position determined not to be critical for target binding.

-

Covalently couple the CIQP derivative to NHS-activated Sepharose beads according to the manufacturer's protocol.

-

Prepare a control resin by blocking the reactive groups on the Sepharose beads without adding the CIQP derivative. This is critical for identifying proteins that bind non-specifically to the matrix itself.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a human cancer cell line if anticancer effects are suspected) to a high density.

-

Harvest cells and lyse them in a non-denaturing buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors) to preserve native protein conformations.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the CIQP-coupled resin and the control resin in parallel for 2-4 hours at 4°C with gentle rotation.

-

To demonstrate specificity, a third condition should be included: incubate lysate with the CIQP-coupled resin in the presence of a high concentration of free, unmodified CIQP. This competition experiment should prevent true targets from binding to the resin.[6]

-

Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the specifically bound proteins by incubating the resin with an excess of free CIQP or by using a denaturing elution buffer (e.g., SDS-PAGE loading buffer).

-

Separate the eluted proteins by 1D SDS-PAGE and visualize with a sensitive protein stain (e.g., Coomassie Blue or silver stain).

-

Excise protein bands that are present in the CIQP-resin pulldown but absent or significantly reduced in the control resin and competition lanes.

-

Perform in-gel tryptic digestion of the excised bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the protein identities.

-

| Experimental Condition | Expected Outcome for a True Target | Purpose (Self-Validation) |

| CIQP-Resin | Protein band is present. | Primary pulldown to capture targets. |

| Control Resin (No CIQP) | Protein band is absent. | Rules out non-specific binding to the resin matrix. |

| CIQP-Resin + Free CIQP | Protein band is absent or greatly reduced. | Confirms binding is specific to the CIQP molecule. |

Part 2: Orthogonal Strategy - Label-Free Target Identification

While powerful, affinity-based methods require chemical modification of the compound, which can sometimes alter its binding properties. Label-free methods circumvent this by detecting target engagement within a cellular context based on changes to the target protein's intrinsic biophysical properties.[8][9]

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[10]

Causality Behind the Approach

The energy from heating causes proteins to unfold and aggregate. A bound ligand provides additional stability to the protein's folded state, requiring a higher temperature to induce aggregation. This change in the protein's melting temperature (Tm) is a direct indicator of target engagement.

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

-

Treatment:

-

Treat intact cells or cell lysates with either CIQP at a relevant concentration or a vehicle control (e.g., DMSO).

-

-

Thermal Challenge:

-

Divide the treated samples into several aliquots.

-

Heat each aliquot to a specific temperature for 3 minutes using a PCR thermocycler, typically across a range from 40°C to 70°C.

-

Cool the samples to room temperature.

-

-

Fractionation and Analysis:

-

Separate the soluble (folded) proteins from the aggregated (denatured) proteins by centrifugation.

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of each protein remaining in the soluble fraction at each temperature point. This can be done for a specific candidate protein via Western Blot or for thousands of proteins simultaneously using quantitative proteomics (e.g., TMT labeling followed by LC-MS/MS).

-

-

Data Interpretation:

-

For a target protein, the curve of soluble protein vs. temperature will shift to the right in the CIQP-treated sample compared to the vehicle control, indicating a higher melting temperature and therefore, stabilization by the compound.

-

Part 3: In Silico Target Prediction

Computational methods provide a rapid, cost-effective way to generate hypotheses about a compound's potential targets by leveraging vast databases of chemical and biological information.[11][12][13] These approaches are ideal for prioritizing experimental efforts.

Methodology: A Dual Computational Approach

A robust in silico strategy combines ligand-based and structure-based methods.

-

Ligand-Based Prediction: This approach is based on the principle of chemical similarity: molecules with similar structures are likely to bind to similar targets.[12] The 2D structure of CIQP is used to search chemical databases (e.g., ChEMBL, PubChem, BindingDB) for known compounds with high structural similarity. The annotated targets of these similar compounds become high-priority candidates for CIQP.

-

Structure-Based Prediction (Molecular Docking): This method uses the 3D structure of CIQP to computationally model its binding to the crystal structures of potential protein targets.[11] A library of protein structures, particularly of the human kinome, can be screened. Docking algorithms predict the preferred binding pose and estimate the binding affinity (docking score). Proteins that show favorable docking scores are considered potential targets.

Figure 3: Integrated Computational Target Prediction Workflow.

Part 4: Target Validation and Pathway Analysis

The candidate proteins identified through the screening methods described above must be validated using orthogonal, lower-throughput assays.

-

Biochemical Validation: If a candidate is a kinase, its inhibition by CIQP can be confirmed using an in vitro kinase activity assay with the purified recombinant enzyme. This will also allow for the determination of the IC50 value.

-

Cellular Validation: In cells, the engagement of a target kinase can be validated by examining the phosphorylation status of its known downstream substrates via Western Blot. A reduction in the phosphorylation of a substrate upon CIQP treatment provides strong evidence of target engagement in a physiological context. The Rho-kinase (ROCK) signaling pathway, a known target of similar isoquinolinesulfonamide derivatives, represents a key pathway to investigate.[14]

Figure 4: Potential CIQP action on the Rho-Kinase (ROCK) pathway.

Conclusion

The identification of molecular targets for 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine requires a systematic and multi-faceted approach. By integrating direct biochemical methods like inhibitor affinity chromatography with orthogonal, label-free techniques such as CETSA, researchers can generate a high-confidence list of candidate targets. These hypotheses should be further refined and prioritized using computational predictions before proceeding to definitive biochemical and cellular validation assays. This integrated strategy provides a robust framework for deconvoluting the mechanism of action of CIQP, paving the way for its further development as a chemical probe or therapeutic lead.

References

-

Isacchi, A., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303–315. [Link]

-

Carnevale, I., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. PubMed, 1(3), 303–315. [Link]

-

Isacchi, A., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 72. [Link]

-

Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434–15439. [Link]

-

Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology, 25(9), 1035–1044. [Link]

-

UCL. Target Identification and Validation (Small Molecules). University College London. [Link]

-

Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Dong, Z.-C., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6687-6695. [Link]

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

-

Dong, Z.-C., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

-

Burgess, J. L., et al. (2024). Stability-based approaches in chemoproteomics. Biochemical Society Transactions, 52(1), 1-13. [Link]

-

Kubota, K., et al. (2020). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. ResearchGate. [Link]

-

Charles River. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. [Link]

-

Sasaki, Y., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Pharmacology & Therapeutics, 93(2-3), 225-232. [Link]

-

Mello, A. L. N., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944-956. [Link]

-

Çakır, T., et al. (2023). COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDIDATE COMPOUNDS. Journal of Research in Pharmacy, 27(1), 9-12. [Link]

-

ResearchGate. (n.d.). Schematic showing some of the signaling pathways modulated by Caveolin-1. ResearchGate. [https://www.researchgate.net/figure/Schematic-showing-some-of-the-signaling-pathways-modulated-by-Caveolin-1-Caveolin-1-is_fig2_44618772]([Link] pathways-modulated-by-Caveolin-1-Caveolin-1-is_fig2_44618772)

-

Anighoro, A., et al. (2014). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 15(3), 438-456. [Link]

-

Wang, Y., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Current Medicinal Chemistry, 26(34), 6276-6302. [Link]

-

Nature Asia. (2015). New computational method for identifying drug targets. Nature Asia. [Link]

Sources

- 1. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]